Product packaging for XDM-CBP(Cat. No.:CAS No. 2138461-99-9)

XDM-CBP

Cat. No.: B611841
CAS No.: 2138461-99-9
M. Wt: 366.41
InChI Key: KCGVENSOXCWCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XDM-CBP is a highly potent and selective cell-permeable inhibitor of the bromodomains of CBP (CREB-binding protein) and its paralogue p300 . It was derived from a pan-selective BET bromodomain-binding fragment and developed to serve as a superior chemical tool for dissecting the non-redundant biological functions of CBP and p300, which act as master transcriptional coactivators . The compound functions by competitively binding to the acetyl-lysine recognition site of the CBP/p300 bromodomain, thereby disrupting the protein-protein interactions between these epigenetic "readers" and acetylated histones or transcription factors . This mechanism was confirmed by X-ray crystal structure analysis, which illustrates the specific binding mode of this compound within the bromodomain pocket . In vitro screenings across a panel of cancer cell lines have demonstrated that this compound acts as an effective anti-proliferative agent against specific cancer types, most notably malignant melanoma, breast cancer, and leukemia . As a research tool, this compound is invaluable for exploring the role of CBP/p300 in gene regulation, chromatin remodeling, and oncogenesis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

2138461-99-9

Molecular Formula

C21H22N2O4

Molecular Weight

366.41

IUPAC Name

4-Acetyl-N-((2,8-dihydroxynaphthalen-1-yl)methyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C21H22N2O4/c1-4-14-18(12(3)24)11(2)23-20(14)21(27)22-10-15-16(25)9-8-13-6-5-7-17(26)19(13)15/h5-9,23,25-26H,4,10H2,1-3H3,(H,22,27)

InChI Key

KCGVENSOXCWCNF-UHFFFAOYSA-N

SMILES

O=C(C1=C(CC)C(C(C)=O)=C(C)N1)NCC2=C3C(O)=CC=CC3=CC=C2O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

XDM-CBP;  XDM CBP;  XDMCBP; 

Origin of Product

United States

Chemical Synthesis and Design Strategies for Xdm Cbp

Fragment-Based Lead Discovery Approaches Leading to XDM-CBP

Fragment-Based Lead Discovery (FBLD), also known as Fragment-Based Drug Discovery (FBDD), is a method utilized in the drug discovery process to identify lead compounds. wikipedia.org This approach involves screening small organic molecules, or fragments, that bind weakly to a biological target and then growing or combining them to achieve higher affinity leads. wikipedia.org

Identification of Initial Fragment Scaffolds (e.g., XD46)

The journey to this compound began with the identification of initial fragment scaffolds through methods such as structure-based virtual screening. An in silico screening of a large library of small molecules led to the discovery of novel scaffolds inhibiting targets like BRD4, including the 4-acyl pyrrole (B145914) derivative XD14. uni-freiburg.deacs.org The core fragment XD46 was identified as a starting point for a fragment-based screening approach. uni-freiburg.de XD46 initially showed substantial affinity towards the BET family, but also addressed CBP and p300. researchgate.net Crystal structures, such as that of BRD4(1) bound to inhibitor XD46, provided crucial insights into the binding mode of these initial fragments. proteopedia.orgrcsb.org

Rational Design Principles for Enhancing Bromodomain Affinity

Rational design principles were applied to enhance the affinity and selectivity of fragment scaffolds for specific bromodomains. This involved utilizing computational methods, chemical syntheses, X-ray crystallography, and isothermal titration calorimetry (ITC). researchgate.net The goal was to direct the selectivity of XD46 derivatives away from the BET family and towards CBP/p300. researchgate.net

Analysis of binding modes, often confirmed by X-ray crystallography, played a key role in guiding structural modifications. For instance, crystal structures of related compounds in complex with CBP confirmed binding to the recognition pocket, highlighting key interactions with conserved water molecules and induced-fit binding modes of specific residues. researchgate.netresearchgate.net Rational design aimed to optimize these interactions and exploit differences in the binding pockets of different bromodomains to achieve selectivity. For example, differences in the inducible RP cavity of CBP compared to channels in p300 were considered in the design of derivatives. researchgate.net

Synthetic Methodologies for this compound and its Analogs

The synthesis of this compound and its analogs involved multi-step chemical procedures to construct the core scaffold and introduce chemical diversity.

Multi-Step Chemical Synthesis of the 4-Acyl Pyrrole Scaffold

The 4-acyl pyrrole core is a key structural feature of this compound and related compounds like XD14. uni-freiburg.deacs.org While the specific detailed synthetic route for this compound itself is not explicitly detailed in the provided snippets, the synthesis of related 4-acyl pyrrole derivatives and bromodomain inhibitors often involves multi-step procedures. For example, the synthesis of a dual CBP/BRD4 inhibitor with an isoxazole (B147169) moiety, also a bromodomain inhibitor, involved steps such as amide coupling and cyclization reactions, with efforts focused on optimizing yields and purity. researchgate.net The synthesis of other CBP/p300 inhibitors with different scaffolds, such as imidazo[1,2-a]pyridine, has been achieved through two-step approaches, emphasizing the importance of synthetic convenience for rapid diversification. nih.gov

Strategies for Chemical Diversification and Derivatization

Strategies for chemical diversification were employed to explore the chemical space around the initial fragment scaffolds and optimize properties like potency and selectivity. This involved generating derivatives by introducing different chemical groups or modifying existing ones. For example, attaching an m-chlorobenzyl group to the amide anchor of XD46 led to XDM1, a compound with moderate affinity for both p300 and CBP. researchgate.netresearchgate.net Further modifications and explorations of different "growing vectors" from the fragment were used to identify compounds with improved affinity and selectivity. acs.org High-throughput chemical synthesis has been used in related studies to diversify ligands with a large number of diverse chemical building blocks. biorxiv.org

Optimization of Reaction Conditions for Yield and Purity

Optimization of reaction conditions is crucial in chemical synthesis to improve the yield and purity of the target compound. While specific details for this compound are limited in the provided text, the optimization of synthetic routes for related bromodomain inhibitors has been reported. This includes improving yields at various stages of a multi-step synthesis and redesigning key transformations. researchgate.net Techniques such as utilizing specific bases and catalysts in coupling reactions have been explored to enhance efficiency. researchgate.net Achieving high purity is essential for biological evaluation and downstream applications.

Data Tables

Based on the search results, here is a table summarizing affinity data for this compound and related fragments/compounds towards certain bromodomains.

CompoundTarget BromodomainKd / IC50 ValueMethodSource
This compoundCBP/p3000.23/0.47 µM (Kd)- probechem.com
This compoundCBP/p300Potent, selective- nih.gov
XD14BRD4237 nM (KD)ITC uni-freiburg.de
XD46BET family, CBP, p300Substantial affinity- researchgate.net
XDM6 (this compound)BRD92.9 mm (KD)BROMOscan researchgate.netresearchgate.net
XDM6 (this compound)BRD74.5 mm (KD)BROMOscan researchgate.netresearchgate.net
XDM6 (this compound)BRD2(1), BRPF1, BRPF3~10 mm (KD)BROMOscan researchgate.netresearchgate.net
XDM6 (this compound)BRD4(1)>40 mm (KD)BROMOscan researchgate.netresearchgate.net
Compound 16 (related to XD46)CBP35 nM (Kd)AlphaScreen acs.org
Compound 16 (related to XD46)BRD4(1)>10,000-fold less potent than for CBP- acs.org

Computational Chemistry Guided Synthesis and Chemical Space Expansion

Computational chemistry played a role in the design and optimization of compounds related to this compound. In silico methods can guide the design of ligands and explore chemical space. acs.orgacs.orgnih.gov

Application of In Silico Virtual Couplings (e.g., AutoCouple) for Ligand Design

In silico virtual coupling methods, such as AutoCouple, have been applied in the design of bromodomain ligands, including those targeting CBP. acs.org These methods facilitate the diversity-oriented generation of chemical entities through virtual coupling reactions, starting from existing fragments or scaffolds. acs.org This approach helps in expanding the chemical diversity explored during hit optimization campaigns and can lead to the identification of synthetically accessible molecules with desired binding properties. acs.org For instance, AutoCouple was benchmarked on the CBP bromodomain, starting from an existing hit to generate a virtual library from commercially available reagents using coupling reactions relevant to medicinal chemistry. acs.org

Predictive Modeling for Synthetic Feasibility and Reaction Robustness

Predictive modeling is increasingly being used in chemical synthesis to assess the feasibility and robustness of reactions. nih.govnih.govchemrxiv.org While general predictive models for reaction yield and feasibility are an active area of research, their application specifically in the context of this compound synthesis is not detailed in the provided information. However, the principles of predictive modeling for synthetic accessibility and reaction outcomes are relevant to optimizing the synthesis of complex molecules like this compound. chemrxiv.orgopenreview.net These models aim to predict the success and efficiency of a reaction based on various factors, including the structure of reactants and reaction conditions. chemrxiv.orgrsc.org

Scalability and Process Optimization in this compound Production for Research Applications

Information specifically detailing the scalability and process optimization of this compound production for research applications is limited in the provided search results. However, the need for scalable and optimized synthesis routes is a general consideration in the production of chemical probes and research compounds. researchgate.net Efficient synthesis is crucial to provide sufficient quantities of the compound for in vitro and in vivo studies. While the provided text mentions that this compound is available from suppliers for laboratory use, it does not elaborate on the specific processes employed for its large-scale synthesis or any optimization efforts undertaken to improve yield, reduce costs, or enhance efficiency for research supply. probechem.com

This compound is a small molecule inhibitor specifically developed to target the bromodomains of CREB-binding protein (CBP) and E1A-binding protein p300 (EP300). nih.gov These proteins are highly homologous transcriptional coactivators that play crucial roles in various cellular processes, including gene regulation, chromatin remodeling, and DNA damage repair. nih.gov The bromodomains within CBP and EP300 function as "readers" of acetylated lysine (B10760008) marks on histones and other proteins, facilitating protein-protein interactions essential for their coactivator functions. acs.org Dysregulation of CBP/EP300 activity has been implicated in numerous diseases, including various cancers. nih.gov Targeting these bromodomains with small molecule inhibitors like this compound represents a therapeutic strategy to modulate their activity. nih.gov

Structural Elucidation of Xdm Cbp Binding and Interaction Mechanisms

Biophysical Characterization of XDM-CBP Binding Affinity and Thermodynamics

The data presented in research findings utilizing these techniques demonstrate that this compound exhibits high affinity for CBP and EP300 bromodomains and significant selectivity over other bromodomains, particularly those of the BET family. nih.govresearchgate.netnih.gov

Table 1: Representative Binding Affinity Data for this compound and Related Compounds

CompoundTarget BromodomainKD (nM) (ITC)KD (nM) (BROMOscan)Selectivity vs. BRD4(1)Source
This compoundCBPData not explicitly found for this compound in provided snippets, but related compounds show nM affinity.~35 nM (Compound 16, related)>100-fold (for related compounds) researchgate.netacs.org
This compoundEP300Data not explicitly found for this compound in provided snippets, but related compounds show nM affinity.Data not explicitly found for this compound in provided snippets.>100-fold (for related compounds) researchgate.netacs.org
Compound 16CBP35 nM-High acs.org

Note: Specific KD values for this compound via ITC were not directly available in the provided snippets, but studies on related compounds confirm potent, low-nanomolar affinity determined by ITC and competition binding assays. researchgate.netacs.org

Table 2: Key Interacting Residues in CBP Bromodomain (based on related compound studies)

ResidueRole in BindingInteraction TypeSource
Asn1168Forms conserved hydrogen bond with KAc mimicHydrogen bond acs.orgnih.govnih.govnih.gov
Tyr1125Interacts with KAc mimic, potentially via water bridgeHydrogen bond (water-mediated) acs.orgnih.gov
Arg1173Involved in interactions with certain ligand moietiesSalt bridge (with carboxylate tail) acs.org
Leu1120Contributes to hydrophobic pocketHydrophobic interaction nih.gov
Ile1122Contributes to hydrophobic pocketHydrophobic interaction nih.gov
Val1174Contributes to hydrophobic pocketHydrophobic interaction nih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Comparative Structural Analysis of this compound with Other Bromodomain Ligands

Bromodomains, as 'readers' of acetylated lysine (B10760008) marks, share a conserved structural fold, typically consisting of a bundle of four alpha helices. Inhibitors targeting these domains generally bind within the acetyl-lysine binding pocket. However, subtle differences in the binding pockets across different bromodomain families and even within the same family allow for the design of selective ligands.

Structural Distinctions Between this compound and Pan-selective BET Inhibitors

Pan-selective BET inhibitors, such as JQ1, target the bromodomains of the BET family proteins (BRD2, BRD3, BRD4, and BRDT). These inhibitors often share a common structural scaffold that allows them to bind to the conserved acetyl-lysine binding pocket present in all BET bromodomains. wikipedia.orgnih.gov

In contrast, this compound was developed from a fragment initially showing pan-selective BET binding, but modifications were introduced to redirect its specificity towards CBP/p300. researchgate.netresearchgate.net While both this compound and BET inhibitors interact with the acetyl-lysine binding site, the structural differences in their scaffolds and how they interact with residues surrounding this pocket dictate their selectivity. Crystal structure analysis has been crucial in revealing these distinctions. For instance, the crystal structure of XDM1 (a related compound in the development of this compound) in complex with CBP confirmed its binding to the recognition pocket with conserved water molecules surrounding its core. researchgate.netresearchgate.net Further structural analysis of related compounds highlighted how modifications influenced their binding modes and affinities to CBP compared to BET proteins. researchgate.net

A key distinction lies in how this compound interacts with specific residues and structural features unique to the CBP bromodomain binding pocket, which differ from those in BET bromodomains. This allows this compound to achieve high potency and selectivity for CBP/p300 over the BET family. researchgate.netresearchgate.netprobechem.com

Mechanisms Underlying Selectivity Against Non-Target Bromodomains (e.g., BRD4)

The selectivity of this compound against non-target bromodomains, such as BRD4, is a critical aspect of its pharmacological profile. While BET inhibitors like JQ1 and I-BET151 potently inhibit BRD4, this compound demonstrates significantly lower affinity for BRD4(1), the first bromodomain of BRD4. guidetopharmacology.orgresearchgate.netmedchemexpress.comacs.org

Studies have shown that this compound exhibits high selectivity over all other bromodomain families, including the BET family. probechem.com Specifically, in a screen against 40 different bromodomains, this compound showed only little residual affinity to BRD9 and BRD7, and even less to BRD2(1), BRPF1, and BRPF3, while other bromodomains, including BRD4(1), were not recognized under the test conditions (KD > 40 µM). researchgate.net This contrasts sharply with the activity of BET inhibitors, which are potent binders of BRD4. wikipedia.orgguidetopharmacology.orgmedchemexpress.comguidetomalariapharmacology.org

The table below summarizes the binding affinities of this compound and representative BET inhibitors to CBP and BRD4, illustrating the selectivity profile.

CompoundTarget BromodomainKD (µM)Selectivity over BRD4(1)
This compoundCBP/p3000.23 / 0.47 probechem.comHigh (>40-fold) medchemexpress.comacs.org
This compoundBRD4(1)>40 researchgate.net-
JQ1BRD4Potent wikipedia.org-
I-BET151BRD4Potent guidetopharmacology.org-
SGC-CBP30CBP/p3000.021 / 0.032 medchemexpress.com40-fold medchemexpress.com
(-)-OXFBD05CREBBP/EP3000.102 acs.org>100-fold acs.org

Note: KD values can vary depending on the experimental method used.

Conformational Dynamics of Bromodomain-XDM-CBP Interactions

The interaction between a bromodomain and its ligand is not a rigid lock-and-key mechanism but involves dynamic conformational changes in both the protein and the small molecule. Understanding these dynamics is crucial for a complete picture of the binding process and for the rational design of improved inhibitors.

While detailed studies specifically on the conformational dynamics of this compound binding appear less extensively reported in the provided snippets compared to structural snapshots, the concept of induced-fit binding has been noted. For instance, the crystal structure of XDM1 in complex with CBP suggested an induced-fit binding mode involving residues like Pro1110 and Arg1173. researchgate.net This indicates that the protein undergoes conformational adjustments upon ligand binding to optimize the interaction.

Molecular dynamics simulations are powerful tools for exploring the conformational landscape of protein-ligand complexes over time. Such simulations can reveal the flexibility of the ligand within the binding pocket, the movement of protein side chains, and the role of water molecules in mediating interactions. Although specific molecular dynamics data for this compound were not prominently found in the search results, studies on other bromodomain inhibitors and their interactions with bromodomains like BRD4 have utilized these techniques to understand conformational changes and their impact on binding affinity and selectivity. acs.org Applying similar approaches to the this compound-CBP complex would provide valuable insights into the dynamic nature of this interaction, including how the ligand settles into the binding site, the stability of the complex, and the potential for alternative binding poses or transient interactions that might influence its residence time and efficacy.

Further research employing techniques such as nuclear magnetic resonance (NMR) spectroscopy or advanced computational simulations could provide a more detailed understanding of the conformational dynamics of the CBP bromodomain upon this compound binding and the flexibility of this compound within the binding pocket. These studies would complement the static snapshots provided by crystal structures and contribute to a more complete model of the interaction mechanism.

Computational Modeling and Simulation Studies of Xdm Cbp Functionality

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when bound to a protein. This method helps to understand the initial recognition process and potential interaction sites.

Prediction of XDM-CBP Binding Modes within CBP/EP300 Bromodomains

Studies utilizing molecular docking have aimed to predict how this compound binds within the bromodomains of CBP and EP300. This compound was derived from a fragment that initially showed affinity for BET bromodomains but was subsequently directed towards CBP/p300 selectivity through computational and experimental efforts. researchgate.net Docking simulations, often guided by available crystal structures of related compounds bound to CBP, are used to propose likely binding poses of this compound within the acetyl-lysine binding pocket of the bromodomain. acs.orgresearchgate.net The crystal structure of the human EP300 bromodomain bound to this compound (PDB code: 5NU5) provides experimental validation for predicted binding modes. rcsb.org

Identification of Critical Amino Acid Residues for Ligand Recognition

Molecular docking and subsequent analysis of the predicted binding poses allow for the identification of key amino acid residues within the CBP/EP300 bromodomain that are critical for interacting with this compound. These residues often line the binding pocket and form specific interactions such as hydrogen bonds, hydrophobic contacts, and cation-π interactions. For instance, studies on related CBP/p300 inhibitors have highlighted the importance of residues like Arg1173 (in CBP) in selective binding through cation-π and hydrogen bond interactions. d-nb.inforsc.org The acetyl benzene (B151609) moiety of related compounds, acting as a KAc mimic, interacts directly and through a water molecule with conserved residues like Asn1168 and Tyr1125. acs.org The carboxylate function can form a salt bridge with Arg1173. acs.org

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of potential binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time, accounting for the flexibility of both molecules and the surrounding solvent.

Simulation of this compound Binding Stability and Conformational Changes of Target Proteins

Molecular dynamics simulations are employed to assess the stability of the predicted binding modes of this compound within the CBP/EP300 bromodomains. These simulations track the movements of atoms over time, allowing researchers to observe how the ligand-protein interactions evolve and whether the complex remains stable. MD simulations can also reveal conformational changes in the target protein upon ligand binding, which may be crucial for understanding the inhibitory mechanism. researchgate.net While specific MD simulation data for this compound were not extensively detailed in the provided snippets, MD simulations have been used for other CBP/p300 inhibitors to understand binding mechanisms and selectivity. d-nb.inforsc.org These simulations can indicate that inhibitor binding causes changes in the movement modes and structural flexibility of CBP. researchgate.net

Elucidation of Water-Mediated Interactions at the Binding Interface

Water molecules present at the protein-ligand interface can play a significant role in mediating interactions and influencing binding affinity and selectivity. unimib.itnih.gov Molecular dynamics simulations are particularly useful for identifying and characterizing these water-mediated interactions. By simulating the system in an aqueous environment, researchers can observe how water molecules participate in hydrogen bonding networks between this compound and the surrounding amino acid residues in the bromodomain binding pocket. nih.govacs.org For example, water molecules have been shown to mediate interactions between the acetyl benzene moiety of related ligands and residues like Tyr1125 in the CBP bromodomain. acs.org The amide linker of such compounds can also be involved in water-bridged hydrogen bonds. acs.org

Quantum Chemical and Density Functional Theory (DFT) Applications

Quantum chemical methods, particularly Density Functional Theory (DFT), can provide a more detailed electronic description of the interactions between this compound and the bromodomain. While computationally more intensive, these methods can offer insights into the nature of chemical bonds, charge distribution, and interaction energies at a higher level of accuracy.

DFT calculations can be applied to study the electronic properties of this compound itself and how these properties are affected by the protein environment upon binding. Although direct applications of DFT specifically on this compound binding to CBP/EP300 were not prominently featured in the search results, DFT is a standard tool in computational chemistry for studying molecular structures, reactivity, and interactions. nih.gov DFT, sometimes combined with dispersion corrections like XDM, is used to accurately predict interaction energies, particularly in molecular crystals, which can be relevant for understanding the forces involved in ligand binding. chemrxiv.orgdal.ca These methods can provide molecular-based explanations for inhibitory effects. researchgate.net

Theoretical Calculations for Optimizing this compound Derivatives

Theoretical calculations and in silico design strategies have been instrumental in the development and optimization of CBP/EP300 inhibitors, including derivatives of this compound. Structural and computational studies have provided valuable information regarding the protein-bound conformations of these inhibitors and the specific interactions they form within the binding site nih.govnih.gov. For example, computational methods were used in conjunction with chemical synthesis and X-ray crystallography to guide the design of this compound derivatives with improved selectivity towards CBP/p300 over the BET family bromodomains fishersci.ca.

De novo computational ligand design approaches, such as AutoCouple, have been applied to generate chemically diverse compounds with potent activity against the CBP bromodomain nih.gov. This method, which focuses on diversity-oriented generation via virtual couplings, has successfully led to the synthesis of derivatives with low-nanomolar potency and high selectivity nih.gov. The binding modes predicted by computational studies have often been confirmed by subsequent X-ray crystallography, demonstrating the power of these integrative approaches in hit optimization campaigns nih.gov. Molecular dynamics simulations have also been employed to assess the stability and conformational changes of protein-ligand complexes, providing further details on the dynamic nature of these interactions fishersci.caaimspress.commdpi.com.

Studies on Electronic Structure and Photophysical Properties Relevant to Probe Design

Based on the available search results, there is no specific information detailing studies focused on the electronic structure or photophysical properties of this compound or its derivatives in the context of probe design. Research in this area has primarily concentrated on binding affinity, structural interactions, and cellular responses to inhibition.

Network Pharmacology and In Silico Target Mechanism Exploration

Network pharmacology and in silico approaches are increasingly used to explore the broader biological context of drug action, identifying potential cellular targets and pathways influenced by compounds like this compound.

Identification of Potential Cellular Targets and Pathways Influenced by CBP/EP300 Inhibition

CBP and EP300 are well-established targets of this compound and related inhibitors nih.govnih.govfishersci.caguidetopharmacology.orgcenmed.comresearchgate.netmdpi.comnih.govnewdrugapprovals.orgresearchgate.netnih.govresearchgate.netciteab.comamericanelements.comuni.luscience-softcon.dejustia.com. These proteins function as crucial transcriptional co-activators and histone acetyltransferases, playing vital roles in regulating gene expression cenmed.comresearchgate.netnih.govciteab.com.

Network pharmacology studies have been utilized to identify potential cellular targets and pathways influenced by CBP/EP300 inhibition. For instance, a network pharmacology approach combined with skyline query techniques identified EP300, PPARG (peroxisome proliferator-activated receptor gamma), and PPARGC1A (peroxisome proliferator-activated receptor gamma coactivator 1-alpha) as potential targets in the context of obesity aimspress.commdpi.comfishersci.se. Enrichment analysis of these proteins revealed associations with pathways related to obesity, thermogenesis, energy metabolism, adipocytokines, fat cell differentiation, and glucose homeostasis mdpi.comfishersci.se.

Inhibition of CBP/EP300 is known to influence a wide range of cellular processes by affecting histone acetylation, particularly H3K27 acetylation, which is crucial for active transcription cenmed.comresearchgate.netciteab.com. This inhibition can lead to the downregulation of enhancer-associated gene expression researchgate.net. Furthermore, CBP/EP300 interact with numerous transcription factors, including MYC, IRF4, AR (androgen receptor), HIF-1α (hypoxia-inducible factor 1-alpha), and p53, thereby regulating diverse signaling pathways involved in cell proliferation, differentiation, DNA repair, and the response to hypoxia nih.govnih.govmdpi.comguidetopharmacology.orgcenmed.comresearchgate.netmdpi.comnih.govnewdrugapprovals.orgnih.govresearchgate.netciteab.comamericanelements.comscience-softcon.deciteab.comontosight.aiwikidata.org. Targeting the interaction between transcription factors and CBP/p300 represents a strategy to inhibit tumor growth, especially under hypoxic conditions citeab.com.

Integrative Computational Approaches for Understanding Broad Biological Effects

Integrative computational approaches, which combine methods like network pharmacology, molecular docking, and molecular dynamics simulations, are employed to gain a comprehensive understanding of the biological effects and mechanisms of action of compounds targeting CBP/EP300 aimspress.commdpi.comfishersci.se.

Molecular docking studies predict the likely binding modes and affinities of small molecules to their target proteins aimspress.commdpi.com. This is often followed by molecular dynamics simulations to evaluate the stability of the resulting protein-ligand complexes over time and to explore conformational changes fishersci.caaimspress.commdpi.com. For example, molecular dynamics simulations were used to examine the stability of complexes formed between potential active compounds and target proteins like PPARG and EP300, providing insights into the strength and nature of their interactions aimspress.commdpi.com.

By integrating data from network analysis, which identifies potential targets and related pathways, with detailed molecular-level insights from docking and dynamics simulations, researchers can develop a more complete picture of how a compound like this compound might exert its effects within a complex biological system aimspress.commdpi.comfishersci.se. These integrative in silico strategies are valuable for exploring the potential therapeutic capabilities of compounds and determining their mechanisms in various diseases mdpi.com.

Cellular and Biochemical Research Applications of Xdm Cbp As a Chemical Probe

In Vitro Cellular Assays for Target Engagement and Pathway Modulation

In vitro cellular assays are fundamental in characterizing the activity and specificity of chemical probes like XDM-CBP within a living cellular environment. These assays help confirm that the probe engages its intended target and subsequently affects downstream cellular pathways.

Fluorescence Recovery After Photobleaching (FRAP) Assays for Chromatin Displacement

Fluorescence Recovery After Photobleaching (FRAP) assays are employed to assess the cellular target engagement of compounds by measuring their ability to displace fluorescently tagged proteins from cellular structures, such as chromatin. In the context of this compound, FRAP assays can be used to evaluate if the inhibitor successfully disrupts the binding of the CBP bromodomain to acetylated histones on chromatin in live cells. Studies using related compounds, such as compound 16, which demonstrated high affinity for the CBP bromodomain in biochemical assays, have shown significant displacement of the GFP-fused CBP bromodomain from chromatin in human osteosarcoma U2OS cells at a concentration of 1 μM. acs.org This indicates that potent bromodomain inhibitors can effectively engage their target within the cellular environment and alter its interaction with chromatin.

Biochemical Assays for Inhibitory Potential on Bromodomain Activity

Biochemical assays are critical for quantifying the inhibitory potency and selectivity of this compound against CBP/p300 bromodomains and distinguishing its activity from other bromodomain-containing proteins. Various techniques have been utilized, including BROMOscan assays, Isothermal Titration Calorimetry (ITC), and TR-FRET-based high-throughput screening platforms. researchgate.netresearchgate.netprobechem.comresearchgate.netacs.orgresearchgate.net

This compound has been characterized as a highly potent and selective inhibitor of the CBP/p300 bromodomain. Biochemical data indicates Kd values of 0.23 μM and 0.47 μM for CBP and p300 bromodomains, respectively. probechem.com Importantly, this compound demonstrates high selectivity over bromodomains from other families, including the BET family. acs.orgprobechem.comprobechem.com This selectivity is crucial for its utility as a chemical probe, allowing researchers to attribute observed cellular effects specifically to the inhibition of CBP/p300 bromodomain activity rather than off-target interactions.

A summary of biochemical binding affinities for this compound is presented in the table below:

Target BromodomainBinding Affinity (Kd)Assay MethodSource
CBP0.23 μMNot specified probechem.com
p3000.47 μMNot specified probechem.com
Other BD familiesHigh selectivity overBROMOscan acs.orgprobechem.com
BET familyHigh selectivity overBROMOscan acs.orgprobechem.com

Note: Specific assay methods for the Kd determination of 0.23 and 0.47 μM were not explicitly stated in the provided snippets, though BROMOscan is mentioned for selectivity profiling.

Impact of this compound on Gene Expression Profiles in Cellular Models

Inhibiting the bromodomain activity of CBP and EP300 with chemical probes like this compound can lead to significant alterations in gene expression profiles, reflecting the critical role of these coactivators in transcriptional regulation.

Modulation of MYC Expression and Other Oncogenic Transcripts

CBP and EP300 are known to function as transcriptional cofactors for various transcription factors, including the oncogene MYC, playing a role in regulating its expression and activity. nih.govnih.govembopress.orgresearchgate.net Research using this compound and other CBP/p300 bromodomain inhibitors has demonstrated their ability to modulate the expression of MYC and other genes involved in oncogenesis. This compound has been shown to inhibit cancer cell proliferation and block TCF3-HLF-dependent gene expression, which includes an MYC-associated signature, in leukemia cells. nih.gov Similarly, other studies with CBP/p300 bromodomain inhibitors have reported downregulation of c-Myc expression in various cancer cell lines, such as human leukemia MV4-11 cells and HCT116 colon cancer cells. acs.orgresearchgate.netresearchgate.net This suggests that targeting the bromodomain of CBP/p300 with probes like this compound can disrupt transcriptional programs essential for the survival and proliferation of certain cancer cells.

Effects on Epigenetic Signatures Regulated by CBP/EP300

CBP and EP300 are primary histone acetyltransferases (HATs) responsible for acetylating lysine (B10760008) residues on histones, particularly H3K27, a key epigenetic mark associated with active enhancers and promoters. mdpi.commdpi.comnih.govnih.govnih.gov Their bromodomains bind to these acetylated marks, contributing to the recruitment of transcriptional machinery and the regulation of gene expression. acs.orgnih.gov Inhibition of the CBP/p300 bromodomain by probes such as this compound can therefore influence the landscape of histone acetylation. Studies have observed a reduction in H3K18 and H3K27 acetylation levels upon inhibition of the CREBBP/EP300 bromodomain, demonstrating the role of the bromodomain in the acetyltransferase function or the maintenance of these marks. acs.org This highlights this compound's utility in studying the interplay between bromodomain binding and the establishment or maintenance of specific histone acetylation patterns.

This compound in the Study of Cellular Processes In Vitro

Beyond its impact on gene expression and epigenetic marks, this compound is utilized as a chemical probe to investigate various cellular processes in vitro, particularly in the context of cancer biology. Its ability to selectively inhibit CBP/p300 bromodomains allows researchers to explore the functional consequences of disrupting these interactions.

A primary application of this compound in cellular studies is the investigation of cancer cell proliferation. In vitro cell screenings have demonstrated that this compound exhibits antiproliferative effects on numerous cancer cell lines, including those from malignant melanoma, breast cancer, and leukemia. researchgate.netresearchgate.netprobechem.comresearchgate.net For example, this compound showed potent growth inhibition in HL-60 (leukemia) and MCF-7 (breast cancer) cells with GI50 values of 1.3 μM and 4.2 μM, respectively. probechem.com Its activity has been observed across various cancer variants in the NCI60 panel, with notable potency against individual cell lines such as SK-MEL-5 (melanoma), T-47D (breast cancer), and NCI-H522 (non-small cell lung cancer). researchgate.net These findings underscore the importance of CBP/p300 bromodomain activity in the proliferation of these cancer types and position this compound as a valuable probe for studying the underlying mechanisms. While some sources mention cell cycle arrest in the context of other CBP/p300 inhibitors, the provided information directly links this compound to the inhibition of cancer cell proliferation. nih.gov

Investigation of Anti-proliferative Activity in Cancer Cell Lines (e.g., malignant melanoma, breast cancer, leukemia)

Research has demonstrated that this compound exhibits anti-proliferative activity in a variety of cancer cell lines. nih.govprobechem.commedchemexpress.com Studies utilizing panels of cancer cell lines, such as the NCI60 panel, have shown this compound to be potent against numerous cancer variants, including leukemia, breast cancer, and melanoma. researchgate.net While some related compounds might primarily target specific cancer types like leukemia, this compound displays broader activity. researchgate.net Its potency can vary depending on the specific cell line, with notable activity observed in individual cell lines such as SK-MEL-5 (melanoma), T-47D (breast cancer), and NCI-H522 (non-small cell lung cancer). researchgate.net This anti-proliferative effect underscores the potential of targeting CBP/EP300 bromodomains in cancer therapy research. mdpi.comnih.gov

Data on the anti-proliferative activity of this compound in specific cancer cell lines highlights its varying effectiveness:

Cancer TypeCell LineGrowth Inhibition at 10 µM (72h) (%)GI50 (µM)Source
LeukemiaAverage77- researchgate.net
Breast CancerAverage74- researchgate.net
MelanomaAverage73- researchgate.net
LeukemiaHL-60-1.3 probechem.com
Breast CancerMCF-7-4.2 probechem.com
Malignant Melanoma--- researchgate.netnih.govmedchemexpress.com
Breast Cancer--- researchgate.netnih.govmedchemexpress.com
Leukemia--- researchgate.netnih.govmedchemexpress.com

Note: GI refers to growth inhibition, and GI50 is the half-maximal growth inhibitory concentration.

Effects on Cell Cycle Progression and Apoptosis in Cellular Models

Inhibition of CBP/EP300 bromodomain activity by compounds like this compound has been shown to affect cell cycle progression and induce apoptosis in sensitive cell lines. mdpi.comelifesciences.org Studies using other CBP/EP300 bromodomain inhibitors have demonstrated that the primary phenotypic effect can be an arrest in the G1 phase of the cell cycle. elifesciences.org This cell cycle arrest is often accompanied by the induction of apoptosis in cell lines that are sensitive to CBP/EP300 bromodomain inhibition. elifesciences.org These findings suggest that targeting the bromodomains of CBP/EP300 can disrupt critical processes regulating cell growth and survival. mdpi.com

Role as a Tool to Decipher CBP/EP300 Functions in Normal Hematopoiesis

CBP and EP300 are recognized as essential for the maintenance of normal hematopoiesis. nih.gov They function as transcriptional co-activators that regulate gene expression crucial for the differentiation and function of hematopoietic stem and progenitor cells. nih.gov Dysregulation of CBP/EP300 has been linked to the development of hematological malignancies. nih.gov this compound, as a selective inhibitor of their bromodomains, serves as a valuable chemical probe to investigate the specific roles of CBP/EP300 bromodomain interactions in normal hematopoietic processes. acs.org By inhibiting these interactions, researchers can gain insights into how CBP/EP300 bromodomains contribute to the transcriptional programs that govern hematopoietic cell development and function. nih.gov

Development and Validation of this compound as a Research Tool for Specific Biological Questions

The development of this compound involved a process aimed at creating a potent and selective chemical probe for CBP/p300 bromodomains. nih.govacs.org Derived from a pan-selective BET BRD-binding fragment, this compound was engineered to redirect its selectivity towards CBP/p300. researchgate.netnih.gov Validation of this compound as a research tool has included demonstrating its high potency and selectivity for CBP/p300 bromodomains through techniques such as BROMOscan assays and isothermal titration calorimetry (ITC). nih.govprobechem.comresearchgate.net X-ray crystallography has been used to confirm the binding mode of related compounds in complex with CBP, providing structural validation for the interaction. researchgate.netresearchgate.netresearchgate.net Furthermore, its application in in vitro cell screenings against various cancer cell lines has validated its utility in studying the biological consequences of CBP/p300 bromodomain inhibition, particularly its anti-proliferative effects. researchgate.netnih.govacs.org The use of this compound allows researchers to specifically perturb CBP/EP300 bromodomain function and investigate the resulting cellular and biochemical outcomes, thereby helping to decipher the roles of these proteins in specific biological questions, including their involvement in cancer and hematopoiesis. nih.govacs.org

Comparative Analysis, Analogs, and Future Research Perspectives for Xdm Cbp

Comparative Efficacy and Selectivity of XDM-CBP Against Other CBP/EP300 Inhibitors

Comparing this compound with existing inhibitors provides context for its utility and highlights its specific advantages or differences in targeting CBP/EP300 bromodomains.

Comparison with Small Molecule Bromodomain Inhibitors (e.g., I-CBP112, SGC-CBP30)

This compound is described as a potent and selective inhibitor for the bromodomains of CBP and p300. researchgate.netacs.org It was derived from a fragment that initially showed pan-selective BET bromodomain binding, but modifications led to redirected specificity towards CBP/p300. researchgate.netresearchgate.net

Comparatively, I-CBP112 is also a selective CBP/EP300 bromodomain inhibitor. mybiosource.com It shows selectivity for CBP and p300 over a panel of other bromodomains, including ATAD2, BAZ2B, BRD2(2), BRD4(1), PB1(5), PCAF, PHIP(2), and TIF1α in a BLI assay. mybiosource.com I-CBP112 has reported IC50 values of 170 nM, 170 nM, 151 nM, and 625 nM for CREBBP (Alphascreen), CREBBP (BLI), CREBBP (ITC), and EP300 (ITC), respectively. mybiosource.com Another source reports IC50 values of 0.142-0.17 µM for CBP and 0.625 µM for p300.

SGC-CBP30 is another potent and highly selective CBP/p300 bromodomain inhibitor. medchemexpress.com It exhibits Kd values of 21 nM and 32 nM for CBP and p300 bromodomains, respectively. medchemexpress.com SGC-CBP30 demonstrates significant selectivity, showing 40-fold and 250-fold selectivity for CBP over the first and second bromodomains of BRD4 (BRD4(1) and BRD4(2)), respectively.

While this compound is noted for its potency and selectivity researchgate.netacs.org, the specific quantitative comparisons (e.g., IC50 or Kd values) of this compound directly against I-CBP112 and SGC-CBP30 in the same assay contexts are not consistently detailed across the provided search results. One source mentions testing this compound and I-CBP112 on SK-MEL-5 melanoma cells and notes that this compound is a "less selective CBP/p300 BD inhibitor" compared to I-CBP112 in that context, although specific data is presented in a table not directly accessible. sci-hub.se Both SGC-CBP30 and I-CBP112 have shown similar dose-dependent inhibition of CBP-H3.3 binding in a NanoBRET assay, with calculated EC50 values of 0.28 µM and 0.24 µM, respectively. nih.gov

Here is a table summarizing some reported activities of these inhibitors:

CompoundTarget (Assay)ValueReference
I-CBP112CREBBP (Alphascreen)IC50 = 170 nM mybiosource.com
I-CBP112CREBBP (BLI)IC50 = 170 nM mybiosource.com
I-CBP112CREBBP (ITC)IC50 = 151 nM mybiosource.com
I-CBP112EP300 (ITC)IC50 = 625 nM mybiosource.com
I-CBP112CBPIC50 = 0.142-0.17 µM
I-CBP112p300IC50 = 0.625 µM
SGC-CBP30CBP BromodomainKd = 21 nM medchemexpress.com
SGC-CBP30p300 BromodomainKd = 32 nM medchemexpress.com
SGC-CBP30CBP-H3.3 binding (NanoBRET)EC50 = 0.28 µM nih.gov
I-CBP112CBP-H3.3 binding (NanoBRET)EC50 = 0.24 µM nih.gov
This compoundCBP/p300 BromodomainsPotent and selective researchgate.netacs.org

Differentiation from Proteolysis-Targeting Chimeras (PROTACs) that Degrade CBP/EP300

This compound and the other mentioned small molecule inhibitors function primarily by blocking the interaction of the CBP/EP300 bromodomain with acetylated lysine (B10760008) residues on target proteins. researchgate.net This prevents the recruitment of CBP/EP300 to specific genomic loci and the subsequent transcriptional coactivation.

In contrast, Proteolysis-Targeting Chimeras (PROTACs) represent a distinct therapeutic modality. mdpi.comnih.gov PROTACs are bifunctional molecules designed to induce the degradation of a target protein via the ubiquitin-proteasome system. mdpi.comnih.gov A PROTAC typically consists of a ligand that binds to the target protein (in this case, CBP or EP300), a linker, and a ligand that binds to an E3 ubiquitin ligase. nih.gov By bringing the target protein into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov

Rational Design and Synthesis of Novel this compound Analogs

The development of this compound itself involved rational design, starting from a fragment and optimizing its properties. researchgate.netresearchgate.net This process provides a foundation for the rational design and synthesis of novel analogs to potentially improve pharmacological properties and target selectivity.

Strategies for Modulating Pharmacological Properties and Target Selectivity

Rational design strategies for modulating the properties of this compound analogs would likely involve making targeted modifications to its chemical structure. Based on the understanding of how this compound interacts with the CBP/EP300 bromodomain, modifications could be aimed at:

Improving Binding Affinity: Altering functional groups to enhance interactions with key residues in the bromodomain binding pocket.

Increasing Selectivity: Designing analogs that favor interactions with the CBP/EP300 bromodomain while minimizing binding to other bromodomains or off-targets. This often involves exploiting subtle differences in the binding pockets of related proteins.

Modulating Pharmacokinetic Properties: Modifying the molecule to improve absorption, distribution, metabolism, and excretion (ADME) characteristics, such as solubility, permeability, and metabolic stability.

Enhancing Cellular Permeability: Ensuring that analogs can effectively cross cell membranes to reach their intracellular targets.

Structure-Activity Relationship (SAR) studies are fundamental to these strategies, providing insights into how specific structural changes impact biological activity. dotmatics.com

Exploration of Structure-Activity Relationships (SAR) for Improved Probes

The exploration of SAR involves systematically synthesizing and testing compounds with small structural variations based on the core structure of this compound. dotmatics.comcollaborativedrug.com By analyzing how these variations affect binding affinity, selectivity, and cellular activity, researchers can identify key structural features responsible for the desired properties. dotmatics.comcollaborativedrug.com

For this compound, which was developed from a fragment, SAR studies were instrumental in redirecting its specificity from the BET family to CBP/p300. researchgate.netresearchgate.net Further SAR exploration of this compound and its derivatives would involve:

Modifying the 4-acyl pyrrole (B145914) core: This core structure is noted in the context of targeting CBP/p300. acs.org

Exploring different linkers and appended groups: The design of bromodomain inhibitors often involves a "head" group that mimics acetylated lysine and a "tail" group that interacts with other parts of the binding pocket, connected by a linker. researchgate.netacs.org Modifying these regions can significantly impact potency and selectivity.

Investigating stereochemistry: Chiral centers within the molecule can influence binding affinity and selectivity. acs.org

SAR studies, often guided by computational approaches and confirmed by experimental techniques like ITC, X-ray crystallography, and cellular assays, are essential for the rational design of improved this compound analogs with enhanced probe characteristics. acs.orgresearchgate.netsci-hub.se

This compound as a Foundation for Advanced Epigenetic Chemical Biology Tools

This compound, as a potent and selective inhibitor of CBP/EP300 bromodomains, serves as a valuable chemical biology tool for studying the roles of these proteins in various biological processes. researchgate.netacs.org Its utility extends beyond simple inhibition and can form the basis for developing more advanced tools.

Potential advancements building upon this compound include:

Development of Tagged Analogs: Incorporating tags (e.g., biotin, fluorescent labels) into the this compound structure to enable pull-down experiments, imaging studies, and target engagement assays in living cells.

Creation of PROTACs: Utilizing the CBP/EP300 binding motif of this compound as the warhead in the design of PROTACs for targeted degradation of CBP and EP300. This represents a direct application of the knowledge gained from this compound's binding to induce protein degradation rather than just inhibiting function. medchemexpress.comgoogle.commedchemexpress.com

Design of Bivalent Ligands: Developing molecules with two binding motifs connected by a linker to simultaneously engage the bromodomain and potentially other domains of CBP/EP300 or interacting proteins, offering novel ways to modulate their function.

Probes for Mechanistic Studies: Using this compound and its analogs to dissect the specific roles of CBP/EP300 bromodomains in different cellular pathways and disease contexts, such as their involvement in transcriptional regulation, DNA repair, and protein-protein interactions. researchgate.netacs.org

The development and characterization of this compound contribute to the growing arsenal (B13267) of epigenetic chemical biology tools, enabling researchers to gain deeper insights into the complex roles of bromodomains and explore their potential as therapeutic targets.

Application in High-Throughput Screening Campaigns for New Modulators

High-throughput screening (HTS) is a fundamental approach in drug discovery for identifying compounds that modulate protein activity. umich.edu The availability of potent and selective chemical probes like this compound is crucial for establishing and validating HTS assays targeting specific protein domains, such as the CBP/EP300 bromodomains.

Research has involved establishing and optimizing TR-FRET-based HTS platforms for the CBP bromodomain and acetylated histone H4 peptides. researchgate.netresearchgate.net Such platforms can be used to screen large chemical libraries to identify novel CBP bromodomain inhibitors. While this compound itself is a product of such research, its well-characterized binding mode and activity make it a valuable reference compound or positive control in future HTS campaigns aimed at discovering new CBP/EP300 modulators. The discovery of compounds like DC_CP20, a novel CBP bromodomain inhibitor identified through HTS, highlights the utility of these screening approaches in finding new chemical scaffolds for further optimization. researchgate.netresearchgate.net

Integration into Multi-Target Epigenetic Modulator Design

Epigenetic regulation involves a complex interplay of various proteins and modifications. Targeting multiple epigenetic targets simultaneously or with a single molecule is an emerging strategy in drug discovery, particularly in cancer therapy. uni-freiburg.demdpi.com Multi-target epigenetic modulators can offer potential advantages, such as overcoming drug resistance or addressing complex disease pathways. uni-freiburg.demdpi.com

While this compound is primarily characterized as a selective CBP/EP300 bromodomain inhibitor, the knowledge gained from its design and the structural insights into its interaction with CBP/EP300 can inform the design of multi-target modulators. For instance, understanding how this compound occupies the acetyl-lysine binding site and interacts with specific residues can guide the design of compounds that simultaneously target the CBP/EP300 bromodomain and other relevant epigenetic targets, such as other bromodomains, histone deacetylases (HDACs), or histone acetyltransferases (HATs). researchgate.netresearchgate.net The concept of "hybridization" of different fragments to create ligands with enhanced potency and selectivity for specific targets, as mentioned in the context of developing CBP inhibitors, is relevant to multi-target design. acs.org

Future Directions in Bromodomain Research Using this compound as a Benchmark

This compound's properties as a potent and selective CBP/EP300 bromodomain inhibitor position it as a benchmark compound for advancing research in this field. researchgate.netresearchgate.netacs.org

Elucidating Underexplored Biological Functions of CBP/EP300 Bromodomains

While the roles of CBP/EP300 as transcriptional coactivators are well-established, the specific contributions of their bromodomains to various biological processes are still being actively investigated. nih.govchemrxiv.orgnih.gov Selective inhibitors like this compound are essential tools for dissecting the functions mediated specifically by the bromodomain's interaction with acetylated proteins, independent of the proteins' other domains, such as the HAT domain. nih.govchemrxiv.org

Studies using CBP/EP300 bromodomain inhibitors have shown effects on processes like cellular reprogramming and the regulation of somatic-specific gene expression. nih.gov They have also been implicated in modulating inflammatory responses by affecting NFκB signaling. chemrxiv.org this compound, with its defined selectivity profile, can be used in cellular and in vivo studies to further explore the precise roles of CBP/EP300 bromodomains in various cellular pathways, including those less explored. This includes investigating their involvement in specific protein-protein interactions beyond histones and their impact on the acetylation status of non-histone proteins. acs.orgnih.gov

Advancements in Fragment-Based Lead Optimization Methodologies

Fragment-based drug design (FBDD) is a powerful approach that starts with small, low-affinity fragments that bind to a target and then optimizes them into more potent and selective lead compounds. saromics.com this compound's origin from a fragment and its subsequent optimization highlight the success of FBDD in developing potent bromodomain inhibitors. researchgate.netresearchgate.net

This compound can serve as a benchmark in the development and validation of new FBDD methodologies targeting bromodomains. Its crystal structure in complex with CBP provides valuable structural information for guiding fragment elaboration and optimization efforts. researchgate.netacs.org Computational tools, such as those for virtual coupling and chemical space expansion, can be benchmarked against the successful development of compounds like this compound to assess their effectiveness in generating potent and selective ligands. acs.org The lessons learned from optimizing the initial fragment to yield this compound can inform future FBDD campaigns for other bromodomains or protein targets. acs.org

Development of Next-Generation Chemical Probes Based on this compound's Success

The success of this compound as a potent and selective CBP/EP300 bromodomain inhibitor provides a foundation for the development of next-generation chemical probes. researchgate.netresearchgate.netmdpi.com Future probes could aim for even higher selectivity, improved pharmacokinetic properties, or the ability to target specific cellular pools of CBP/EP300.

Building upon the structural insights from this compound binding, researchers can design probes with modified scaffolds or functional groups to fine-tune their interactions with the target bromodomains and improve their properties. researchgate.netacs.org This could involve developing probes with different linker regions or acetyl-lysine mimics. acs.org Furthermore, this compound's success can inspire the development of probes that target other non-BET bromodomains, which are currently less studied compared to the BET family. researchgate.netresearchgate.netresearchgate.net The development of bifunctional probes, such as PROTACs that recruit E3 ligases to induce targeted degradation of CBP/EP300, could also be informed by the design principles established for inhibitors like this compound. researchgate.netmedchemexpress.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound129318956 nih.gov
CBPNot applicable (protein)
EP300Not applicable (protein)
BRD4Not applicable (protein)
DC_CP20Not readily available in search results
SGC-CBP30Not readily available in search results
CCS1477 (inobrodib)Not readily available in search results
I-CBP112Not readily available in search results
PFI-3Not readily available in search results
C646Not readily available in search results
A-485Not readily available in search results
JQ1Not readily available in search results
NEO2734 (EP31670)Not readily available in search results
B026Not readily available in search results
EP300/CBP-IN-1Not readily available in search results
CBP/EP300-IN-2Not readily available in search results
CBPD-268Not readily available in search results

Data Tables

Based on the search results, specific quantitative data (like IC50 or Kd values) for this compound in direct comparison with other compounds within the context of high-throughput screening campaigns or multi-target design in a format suitable for interactive tables was limited across the provided sources. However, the search results do mention binding affinities and IC50 values for this compound and other related compounds in the context of their development and characterization.

Here is a summary of some reported binding/inhibition data from the search results, formatted for potential interactive display:

Table 1: Binding and Inhibition Data for this compound and Selected CBP/EP300 Bromodomain Modulators

CompoundTarget BromodomainAssay MethodValueUnitNotesSource
This compoundCBP/p300Not specifiedPotent-Selective inhibitor researchgate.netresearchgate.net
This compoundCBPBROMOscanHigh affinity-Selectivity profile shown researchgate.net
This compoundp300BROMOscanHigh affinity-Selectivity profile shown researchgate.net
DC_CP20CBP BrDTR-FRET744.3nMIC50 value from HTS researchgate.netresearchgate.net
DC_CP20CBP BrDSPR4.01μMKd value researchgate.net
SGC-CBP30CBPNot specified21nMKd value medchemexpress.com
SGC-CBP30p300Not specified32nMKd value medchemexpress.com
SGC-CBP30BRD4(1)Not specified>40-fold lower affinity than CBP/p300-Selectivity over BRD4(1) medchemexpress.com
I-CBP112CBP/p300Not specifiedProbe-High-affinity chemical probe mdpi.com
EP300/CBP-IN-1CBP BRDNot specified2.3nMIC50 value medchemexpress.com
EP300/CBP-IN-1EP300 BRDNot specified2.1nMIC50 value medchemexpress.com
CBP/EP300-IN-2CBP/HTRFNot specified1.07nMIC50 value medchemexpress.com

Note: This table is compiled from various sources and the exact assay conditions may differ. The "Not specified" assay method indicates that the specific method was not detailed in the provided search snippet.

Q & A

Q. How can researchers optimize the synthesis of XDM-CBP to ensure reproducibility?

  • Methodological Answer : Follow the stepwise synthesis protocol outlined in the reaction flowchart, including temperature, pressure, and intermediate purification steps (e.g., XDM46 → XDM1 → XDM2a/b → this compound) . Validate each intermediate via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Maintain detailed logs of reaction conditions (e.g., solvent ratios, catalyst loadings) to isolate variables affecting yield .

Q. What analytical techniques are critical for characterizing this compound’s structural and functional properties?

  • Methodological Answer : Combine NMR (for bond configuration), high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for 3D structure determination. Cross-validate results with computational modeling (e.g., density functional theory) to resolve ambiguities in stereochemistry .

Q. How should researchers design initial experiments to assess this compound’s biochemical activity?

  • Methodological Answer : Use dose-response assays (e.g., IC50 determination) in in vitro models targeting CBP/p300 bromodomains. Include positive controls (e.g., known inhibitors like CPI-637) and negative controls (solvent-only treatments) to isolate compound-specific effects. Replicate experiments across ≥3 independent trials to account for biological variability .

Advanced Research Questions

Q. What strategies mitigate batch-to-batch variability in this compound synthesis, and how can these be statistically validated?

  • Methodological Answer : Implement design of experiments (DoE) to identify critical parameters (e.g., reaction time, temperature). Use ANOVA to analyze variance across batches and apply process analytical technology (PAT) for real-time monitoring. Compare results with the original synthesis flowchart to isolate deviations .

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s binding affinity?

  • Methodological Answer : Re-evaluate force field parameters in molecular docking simulations and cross-check with experimental binding assays (e.g., surface plasmon resonance). Use sensitivity analysis to identify modeling assumptions (e.g., solvation effects) that may skew predictions. Publish negative results to inform future computational frameworks .

Q. What frameworks are recommended for integrating this compound into interdisciplinary studies (e.g., epigenetics and cancer biology)?

  • Methodological Answer : Develop a collaborative data management plan (DMP) aligning with FAIR principles. Use ontology-based metadata (e.g., CHEBI for chemical entities) to ensure interoperability between chemistry and biology datasets. Establish shared protocols for data validation, such as ChIP-seq to verify CBP/p300 inhibition in cellular models .

Data Management and Reporting

Q. How should researchers structure a Data Management Plan (DMP) for this compound projects to comply with institutional and funder requirements?

  • Methodological Answer : Use tools like the Portage Network’s DMP Assistant to outline data collection, storage, and sharing protocols. Specify formats (e.g., .cif for crystallography data) and repositories (e.g., Cambridge Structural Database). Include contingency plans for data loss and ethical guidelines for sensitive biological data .

Q. What criteria distinguish primary vs. secondary data sources in this compound research, and how should these be cited?

  • Methodological Answer : Primary data include raw NMR spectra or HPLC chromatograms generated in-house; secondary data include literature-based IC50 values. Use the ACS Citation Style for chemical literature and validate secondary data against original protocols (e.g., confirm assay conditions match cited methods) .

Conflict Resolution and Peer Review

Q. How can researchers address peer critiques regarding incomplete mechanistic data for this compound?

  • Methodological Answer : Conduct follow-up studies using isotopic labeling (e.g., ¹³C-NMR) to trace metabolic pathways. Publish supplementary materials (e.g., extended kinetic data) in open-access repositories. Engage in preprint discussions (e.g., ChemRxiv) to crowdsource feedback before journal submission .

Tables: Key Resources for this compound Research

Resource Type Examples Use Case Reference
Structural DatabasesCambridge Structural Database (CSD)Validate crystallographic data
Chemical RepositoriesChEMBL, PubChemCompare bioactivity profiles
Data Management ToolsDMP Assistant, NFDI4Chem Knowledge BaseFAIR-compliant data planning
Simulation SoftwareGaussian, Schrödinger SuiteMolecular docking studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.